molecular formula C16H24N2O3S B4667007 2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE

2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4667007
M. Wt: 324.4 g/mol
InChI Key: BVUVJLXUMSCHDU-UHFFFAOYSA-N
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Description

2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound that features a piperazine ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE typically involves the reaction of 1-(2-bromoethyl)-4-(phenylsulfonyl)piperazine with ethyl acetoacetate under basic conditions. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biochemical effects. The phenylsulfonyl group may play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE is unique due to the presence of the ethyl and butanone moieties, which may confer distinct chemical and biological properties compared to other phenylsulfonyl-substituted piperazines. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-14(4-2)16(19)17-10-12-18(13-11-17)22(20,21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUVJLXUMSCHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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